Methyl 2'-amino-1-isobutyl-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
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Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. The structure can often be represented as a 2D or 3D model .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the types of reactions used, the conditions under which the reactions were carried out, and the yields of the reactions .Molecular Structure Analysis
This would involve a detailed examination of the molecular structure of the compound. It could include information about the types of bonds in the molecule, the geometry of the molecule, and any notable structural features .Chemical Reactions Analysis
This would involve a detailed examination of the chemical reactions that the compound can undergo. It could include information about the types of reactions, the conditions under which the reactions occur, and the products of the reactions .Physical and Chemical Properties Analysis
This would involve a detailed examination of the physical and chemical properties of the compound. It could include information about the compound’s melting point, boiling point, solubility, and reactivity .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-6'-(oxolan-2-ylmethyl)spiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O6/c1-15(2)13-30-19-10-6-5-9-18(19)27(26(30)33)21-20(36-23(28)22(27)25(32)34-4)12-16(3)29(24(21)31)14-17-8-7-11-35-17/h5-6,9-10,12,15,17H,7-8,11,13-14,28H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDQFYUVLAQLSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1CC3CCCO3)C4(C5=CC=CC=C5N(C4=O)CC(C)C)C(=C(O2)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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